molecular formula C27H21N3OS B2550505 3,3-diphenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide CAS No. 863588-88-9

3,3-diphenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide

Cat. No.: B2550505
CAS No.: 863588-88-9
M. Wt: 435.55
InChI Key: FPXBQDKPYVBWFU-UHFFFAOYSA-N
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Description

3,3-Diphenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide is a complex organic compound characterized by its intricate molecular structure, which includes a thiazolo[5,4-b]pyridine core and a diphenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-diphenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide typically involves multiple steps, starting with the construction of the thiazolo[5,4-b]pyridine core

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to increase yield and purity, and implementing purification techniques such as recrystallization or chromatography. Ensuring the safety and environmental sustainability of the production process is also crucial.

Chemical Reactions Analysis

Types of Reactions

3,3-Diphenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with altered functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: : Substitution reactions can introduce different substituents at specific positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium(VI) oxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions can vary depending on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 3,3-diphenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide has shown potential as a bioactive molecule. It can be used to study biological processes and pathways, and as a tool in drug discovery.

Medicine

In medicine, this compound has been investigated for its pharmacological properties

Industry

In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • Thiazolo[4,5-b]pyridine derivatives

  • Diphenylpropanamide derivatives

  • Other thiazole-containing compounds

Uniqueness

3,3-Diphenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide stands out due to its specific combination of structural features, which can impart unique chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3,3-diphenyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3OS/c31-25(18-23(19-8-3-1-4-9-19)20-10-5-2-6-11-20)29-22-15-13-21(14-16-22)26-30-24-12-7-17-28-27(24)32-26/h1-17,23H,18H2,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXBQDKPYVBWFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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